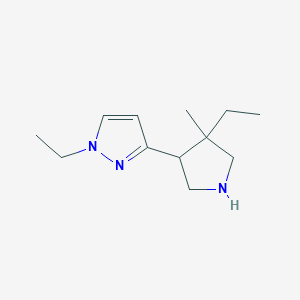

1-Ethyl-3-(4-ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole

Description

1-Ethyl-3-(4-ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole is a pyrazole derivative characterized by a substituted pyrrolidine ring at the 3-position of the pyrazole core. Pyrazole derivatives are renowned for their diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties, making them critical targets in medicinal chemistry .

Properties

Molecular Formula |

C12H21N3 |

|---|---|

Molecular Weight |

207.32 g/mol |

IUPAC Name |

1-ethyl-3-(4-ethyl-4-methylpyrrolidin-3-yl)pyrazole |

InChI |

InChI=1S/C12H21N3/c1-4-12(3)9-13-8-10(12)11-6-7-15(5-2)14-11/h6-7,10,13H,4-5,8-9H2,1-3H3 |

InChI Key |

RJQJYQWXEPODPT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CNCC1C2=NN(C=C2)CC)C |

Origin of Product |

United States |

Preparation Methods

Pyrazole Core Formation

The initial step involves synthesizing the pyrazole nucleus, which can be achieved via:

Hydrazine-based Condensation : Condensation of hydrazines with β-dicarbonyl compounds (e.g., 1,3-dicarbonyls) under acidic or basic conditions yields the pyrazole ring. For example, a typical route involves reacting ethyl acetoacetate with hydrazine hydrate to form the pyrazole core.

Regioselective Cyclization : Using α,β-unsaturated ketones or aldehydes with hydrazines can lead to regioselective formation of the pyrazole ring, as described in the synthesis of various pyrazole derivatives.

Alkylation to Introduce Ethyl Substituents

N-alkylation of Pyrazoles : Alkyl halides, such as ethyl bromide or ethyl chloride, are used to alkylate the nitrogen atom(s) of the pyrazole ring under basic conditions (e.g., potassium carbonate in acetone or DMF). This step introduces the ethyl group at the nitrogen position, forming N-ethyl pyrazoles.

Selective Alkylation at the 3-Position : To attach the pyrrolidine moiety specifically at the 3-position of the pyrazole, nucleophilic substitution reactions or metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) may be employed, depending on the availability of suitable precursors.

Construction of the Pyrrolidine Ring

Cyclization of N-alkylated Pyrazoles : The pyrrolidine ring can be introduced via intramolecular cyclization of amino or aminoalkyl derivatives. For instance, reacting the N-alkylated pyrazole with 4-ethyl-4-methylpyrrolidine-3-carboxaldehyde or related intermediates under reductive amination conditions facilitates ring closure.

Multicomponent Reactions (MCRs) : Recent advances employ multicomponent reactions involving hydrazines, aldehydes, and amines, which can generate the pyrrolidine-pyrazole hybrid efficiently. For example, the reaction of hydrazines with α,β-unsaturated carbonyl compounds and secondary amines under mild conditions can produce the target compound.

Optimized Protocols and Data Tables

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Pyrazole core synthesis | Hydrazine hydrate + ethyl acetoacetate | Reflux, 4-6 h | 75–85 | Acidic or basic catalysis |

| 2. N-alkylation | Ethyl bromide + potassium carbonate | Room temp to 50°C, 12–24 h | 80–90 | Solvent: DMF or acetone |

| 3. Pyrrolidine attachment | 4-ethyl-4-methylpyrrolidine-3-carboxaldehyde | Reflux, 6–8 h | 70–85 | Reductive amination with NaBH3CN |

| 4. Final purification | Column chromatography | - | 60–75 | Using suitable eluents |

Note: These data are representative and may vary depending on specific reaction conditions and starting material purity.

Recent Research Discoveries and Innovations

Green and Catalysis-Free Approaches

Recent studies highlight environmentally friendly methods, such as solvent-free reactions or microwave-assisted synthesis, to enhance yield and reduce reaction times. For example, a catalyst-free cyclization of hydrazines with α,β-unsaturated compounds under microwave irradiation has been reported to produce pyrazole derivatives efficiently.

Multicomponent Reactions (MCRs)

Innovative multicomponent reactions have been developed to synthesize pyrazole derivatives with high regioselectivity and functional diversity. These methods allow the simultaneous formation of the pyrazole core and the attached pyrrolidine ring in a single step, significantly improving the overall efficiency.

Structural Diversification

Notes on Purification and Characterization

- Purification : Typically achieved via column chromatography using silica gel and suitable solvent systems (e.g., ethyl acetate/hexane).

- Characterization : Confirmed by NMR, IR, MS, and X-ray crystallography to verify the structure and purity.

Chemical Reactions Analysis

1-Ethyl-3-(4-ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrazole or pyrrolidine rings.

Addition: Electrophilic addition reactions can occur at the nitrogen atoms of the pyrazole ring, leading to the formation of various addition products.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-3-(4-ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(4-ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole derivatives vary significantly based on substituent patterns, which directly influence their physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Pyrrolidine vs. Aromatic Substituents : The target compound’s pyrrolidine group (sp³ hybridized) contrasts with planar aromatic substituents in analogs like and . This difference may reduce π-π stacking interactions but improve solubility due to the pyrrolidine’s basic nitrogen and conformational flexibility .

- Electron-Withdrawing Groups: Compounds with CF₃ or NO₂ groups (e.g., ) exhibit higher metabolic stability compared to alkyl-substituted derivatives, but may suffer from reduced solubility .

- Fluorophores : Pyrene-substituted pyrazoles (e.g., ) demonstrate strong fluorescence, a property absent in the target compound due to its aliphatic substituents.

Physicochemical Properties

The pyrrolidine substituent in the target compound likely imparts:

- Higher Water Solubility : Compared to aromatic analogs (e.g., ), the basic nitrogen in pyrrolidine may enhance solubility in acidic environments.

Biological Activity

1-Ethyl-3-(4-ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole is a nitrogen-containing heterocyclic compound notable for its complex structure and potential biological activities. The compound features a pyrazole ring and a pyrrolidine moiety, contributing to its pharmacological significance. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-Ethyl-3-(4-ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole is C_{13}H_{20}N_4, with a molecular weight of approximately 207.32 g/mol. The unique structural components allow it to interact with various biological targets, making it an interesting subject for medicinal chemistry.

Research indicates that 1-Ethyl-3-(4-ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole exhibits significant biological activity through several mechanisms:

- Enzyme Modulation : The compound has been shown to modulate the activity of enzymes involved in inflammatory responses and cell proliferation. For instance, it may inhibit enzymes linked to cancer progression, suggesting potential applications in oncology.

- Interaction with Molecular Targets : Its dual functionality as both a pyrazole and pyrrolidine derivative enhances its ability to interact with various biological targets, potentially leading to therapeutic effects in diseases characterized by aberrant cell signaling pathways.

Anticancer Potential

Several studies have highlighted the anticancer properties of compounds structurally related to 1-Ethyl-3-(4-ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole. For example, similar pyrazole derivatives have been investigated for their ability to inhibit heat shock protein 90 (HSP90), a crucial chaperone involved in cancer cell survival . These findings suggest that the compound may also exhibit similar anticancer properties through HSP90 inhibition or other pathways.

Inflammatory Response Modulation

The compound's ability to modulate inflammatory responses positions it as a candidate for treating inflammatory diseases. It may act by inhibiting specific enzymes that contribute to inflammation, thereby reducing tissue damage and promoting healing processes.

Study 1: Inhibition of Cancer Cell Proliferation

A study conducted on various pyrazole derivatives demonstrated that compounds with similar structural features effectively inhibited cancer cell proliferation in vitro. The results indicated that these compounds could induce apoptosis in cancer cells, highlighting their therapeutic potential .

Study 2: Anti-inflammatory Effects

In another investigation focused on anti-inflammatory activity, researchers found that certain derivatives of pyrazoles exhibited significant inhibition of pro-inflammatory cytokines in cellular models. This suggests that 1-Ethyl-3-(4-ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole may also possess similar properties, warranting further exploration in clinical settings .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of compounds structurally related to 1-Ethyl-3-(4-ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Methylpyrazole | Structure | Lacks ethyl substitution; used as a solvent and reagent in organic synthesis. |

| 4-Methylpyrrole | Structure | Contains a five-membered ring; relevant in organic synthesis but lacks pyrazole functionality. |

| 3-Amino-pyrazoles | Structure | Exhibits different biological activities; often used as precursors in drug development. |

The comparative analysis underscores the unique attributes of 1-Ethyl-3-(4-ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole, particularly its dual functionality which enhances its interaction potential with biological targets compared to simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.